2-(Azepane-1-carbothioylsulfanyl)-2-methyl-propionic acid (Hm-dtc) is a dithiocarbamate compound used as a ligand in coordination chemistry. Dithiocarbamates are organosulfur compounds notable for their metal-chelating properties. Hm-dtc specifically acts as a single or bridging ligand, coordinating to metal ions through its two sulfur atoms []. This ability to form complexes with various metal ions makes Hm-dtc a valuable tool in synthesizing metal complexes with potential applications in diverse scientific fields.
2-(Azepane-1-carbothioylsulfanyl)-2-methyl-propionic acid is a sulfur-containing organic compound with the molecular formula and a molecular weight of approximately 261.41 g/mol. This compound features a unique structure characterized by the presence of an azepane ring, a carbothioyl group, and a propionic acid moiety. It is classified as a carboxylic acid derivative and is notable for its potential applications in medicinal chemistry and materials science.
The compound can be sourced from various chemical databases, including PubChem, which provides detailed information on its structure, properties, and potential applications . It falls under the category of carboxylic acids and thioesters, making it relevant for studies involving sulfur chemistry and organic synthesis.
The synthesis of 2-(Azepane-1-carbothioylsulfanyl)-2-methyl-propionic acid typically involves multi-step organic reactions. One common approach is to start from readily available precursors such as azepane derivatives and thioacids.
The molecular structure of 2-(Azepane-1-carbothioylsulfanyl)-2-methyl-propionic acid can be represented as follows:
CC(C)(SC(=S)N1CCCCCC1)C(=O)O
QFCXAXDOANVCCO-
This structure indicates that the compound contains:
The compound's structural data can be summarized as follows:
The compound can participate in various chemical reactions, including:
The mechanism by which 2-(Azepane-1-carbothioylsulfanyl)-2-methyl-propionic acid exerts its effects primarily involves:
Relevant analyses include:
The unique properties of 2-(Azepane-1-carbothioylsulfanyl)-2-methyl-propionic acid make it valuable in several scientific fields:
CAS No.: 2183440-44-8
CAS No.: 131123-56-3
CAS No.:
CAS No.:
CAS No.: 2097893-81-5
CAS No.: 1706135-57-0